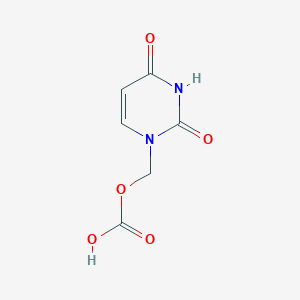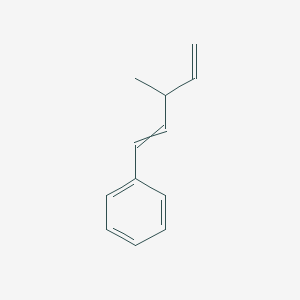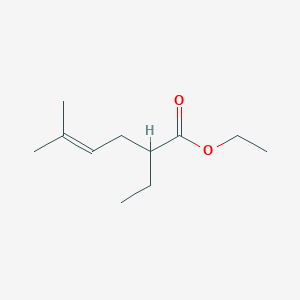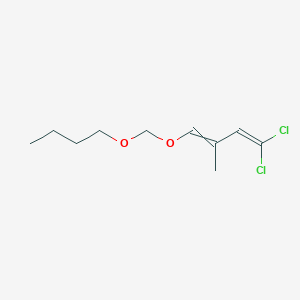
2-Methylhexane-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylhexane-3,4-dione is an organic compound with the molecular formula C7H12O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylhexane-3,4-dione can be synthesized through several methods. One common approach involves the oxidation of 2-methylhexane-3,4-diol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation without over-oxidation.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic oxidation of 2-methylhexane. This process often employs metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction is carried out in a controlled environment to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-Methylhexane-3,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the diketone can produce the corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: 2-Methylhexane-3,4-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methylhexane-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
作用機序
The mechanism of action of 2-Methylhexane-3,4-dione involves its interaction with various molecular targets. The diketone groups can act as electrophilic centers, attracting nucleophiles and facilitating addition reactions. This reactivity is crucial in its role as a reagent in organic synthesis and its potential biological activity.
類似化合物との比較
Similar Compounds
2,3-Butanedione: A simpler diketone with similar reactivity but fewer carbon atoms.
2,4-Pentanedione: Another diketone with a different carbon chain length and reactivity profile.
2,5-Hexanedione: A diketone with a similar carbon chain length but different positioning of the ketone groups.
Uniqueness
2-Methylhexane-3,4-dione is unique due to its specific structure, which provides distinct reactivity and properties compared to other diketones. Its methyl group at the second position adds steric hindrance and influences its chemical behavior, making it a valuable compound in various applications.
特性
CAS番号 |
105030-86-2 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
2-methylhexane-3,4-dione |
InChI |
InChI=1S/C7H12O2/c1-4-6(8)7(9)5(2)3/h5H,4H2,1-3H3 |
InChIキー |
VYDFLMCRLHTTEX-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)


![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)

![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)


![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)
